Product packaging for ethylene sulfone(Cat. No.:CAS No. 1782-89-4)

ethylene sulfone

Cat. No.: B1345643
CAS No.: 1782-89-4
M. Wt: 92.12 g/mol
InChI Key: OFBPGACXRPVDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Sulfone Moiety in Contemporary Organic and Materials Chemistry

The sulfone group (R-S(=O)₂-R') is a critical functional group in the landscape of modern chemistry. innovareacademics.in Sulfones are recognized for their high thermal and chemical stability, which makes them valuable components in high-performance polymers and engineering plastics. wikipedia.orgmdpi.com The strong electron-withdrawing nature of the sulfonyl group can activate adjacent chemical bonds, rendering them useful as intermediates in a variety of organic transformations. iomcworld.com

In materials science, the incorporation of sulfone moieties into polymer backbones, such as in poly(ether sulfone)s (PES), imparts desirable properties including high-temperature resistance, mechanical strength, and chemical inertness. wikipedia.orgresearchgate.net These characteristics have led to their use in demanding applications like membranes for gas separation and water purification, as well as in the aerospace and automotive industries. mdpi.comgoogle.com Furthermore, the polarity and stability of the sulfone group are advantageous in the development of advanced electrolyte materials for energy storage devices. mdpi.comdoaj.org In the realm of organic synthesis, sulfones serve as versatile building blocks and are integral to the structure of numerous pharmaceuticals and agrochemicals. innovareacademics.inresearchgate.net

Historical Context of Thiirane (B1199164) 1,1-Dioxide Discovery and Foundational Studies

The study of thiiranes, also known as ethylene (B1197577) sulfides, began in the early 20th century with the synthesis of the parent compound, ethylene sulfide (B99878) (C₂H₄S). wikipedia.org These three-membered sulfur-containing heterocycles were noted for their high reactivity, a consequence of their significant ring strain. The exploration of thiirane derivatives expanded significantly in the mid-20th century, driven by the need for new monomers for polymerization and the discovery of their utility in various industrial applications.

The synthesis and characterization of thiirane 1,1-dioxide, or ethylene sulfone, represented a key advancement in the field. Early studies focused on understanding the influence of the oxidized sulfur center on the ring's stability and reactivity. The oxidation of the sulfur atom to a sulfone was found to dramatically alter the electronic properties and subsequent chemical behavior of the ring. Foundational research elucidated the thermal decomposition pathways of this compound and its propensity to undergo ring-opening reactions, which paved the way for its use as a precursor in organic synthesis and polymer chemistry. A notable reaction involving intermediates of this type is the Ramberg-Bäcklund reaction, which typically involves the conversion of α-halo sulfones into alkenes via a thiirane 1,1-dioxide intermediate. thieme-connect.de

Classification and Structural Aspects within Organosulfur Compounds

This compound belongs to the class of organosulfur compounds, which are organic molecules containing a carbon-sulfur bond. wikipedia.org More specifically, it is classified as a cyclic sulfone. The general structure of a sulfone features a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms. innovareacademics.in In the case of this compound, the two carbon atoms are part of a three-membered ring.

The geometry of the thiirane 1,1-dioxide ring is highly strained due to the small bond angles imposed by the three-membered ring structure. This strain is a defining feature of the molecule and is the primary reason for its high reactivity. Spectroscopic studies, including infrared and mass spectrometry, have been crucial in characterizing the structure and bonding within this compound and related compounds. researchgate.netaip.org The absorption spectra provide insights into the vibrational frequencies of the C-H and S=O bonds, confirming the molecular structure. researchgate.net

Table 1: Properties of this compound

Property Value
Chemical Formula C₂H₄O₂S ontosight.ai
Molar Mass 106.144 g/mol nist.gov
Appearance Colorless, crystalline solid ontosight.ai
Melting Point 74-75 °C ontosight.ai

| CAS Number | 1782-89-4 chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2S B1345643 ethylene sulfone CAS No. 1782-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiirane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPGACXRPVDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

862377-86-4
Record name Thiirane, 1,1-dioxide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862377-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00170439
Record name Thiirane, 1,1-dioxide-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-89-4
Record name Thiirane, 1,1-dioxide-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiirane, 1,1-dioxide-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of Ethylene Sulfone

Nucleophilic Ring-Opening Reactions of Thiirane (B1199164) 1,1-Dioxide

The reaction of thiirane 1,1-dioxide with nucleophiles can proceed through several distinct pathways, largely dictated by the nature of the nucleophile and the reaction conditions. The inherent ring strain and the electron-withdrawing sulfonyl group activate the ring for nucleophilic attack at both the carbon and sulfur atoms. scribd.com

The reaction of ethylene (B1197577) sulfone with hydroxide (B78521) and alkoxide nucleophiles has been shown to proceed via two primary, competing pathways. iupac.org These pathways are distinguished by their kinetic order with respect to the nucleophile. iupac.orguwo.ca

One pathway is first-order in hydroxide (or alkoxide). iupac.orguwo.ca This process involves the direct nucleophilic attack of the hydroxide ion on the electrophilic sulfur atom of the sulfone. uwo.cauwo.ca This attack leads to the formation of a transient, five-membered ring-like transition state or a trigonal-bipyramidal intermediate. iupac.org

The second mechanistic route is second-order with respect to the hydroxide ion. iupac.orguwo.ca This pathway is believed to involve a subsequent reaction of the initially formed intermediate. This can occur either through deprotonation by a second hydroxide ion to form a dianionic species or by the addition of another hydroxide to create an octahedral intermediate. uwo.ca In protic media like water or methanol (B129727), the first-order pathway involves the monoanionic intermediate reacting with the solvent, while the second-order pathway involves its reaction with another hydroxide or alkoxide ion. iupac.org

The reaction of ethylene sulfone with aqueous hydroxide yields a mixture of products, primarily ethanesulfonate (B1225610), ethylene, and sulfite (B76179) anions. iupac.orgcdnsciencepub.com The relative amounts of these products are highly dependent on the reaction pathway, which is influenced by the concentration of the hydroxide ion. iupac.org

Ethanesulfonate Formation: This product is the major outcome of the reaction pathway that is first-order in hydroxide. iupac.orguwo.ca After the initial attack of a hydroxide ion on the sulfur atom, the resulting intermediate reacts with a water molecule to yield the ethanesulfonate anion. iupac.org

Ethylene and Sulfite Formation: These products are characteristic of the Ramberg-Bäcklund reaction and are formed through the pathway that is second-order in hydroxide. iupac.org This pathway involves a cheletropic extrusion, where the intermediate decomposes to release the stable molecules of ethylene and the sulfite dianion. iupac.org

An earlier study had incorrectly identified 2-hydroxyethanesulfinate as the major product of the reaction between this compound and aqueous barium hydroxide. iupac.orgcdnsciencepub.com However, subsequent reexamination proved that ethanesulfonate, along with ethylene and sulfite, were the principal products, with the sulfinate being only a minor component. iupac.orgcdnsciencepub.com

The product distribution for the reaction in aqueous hydroxide is detailed in the table below.

PathwayOrder in [OH⁻]Major ProductsMinor Products
Path AFirstEthanesulfonate2-Hydroxyethanesulfinate
Path BSecondEthylene, Sulfite-

The formation of a pentacoordinated sulfur intermediate is a cornerstone of the proposed mechanisms for the nucleophilic ring-opening of this compound. iupac.orguwo.ca When a nucleophile, such as a hydroxide ion, attacks the sulfur atom, the sulfur expands its valence shell to accommodate the incoming ligand, forming a transient trigonal-bipyramidal structure. iupac.orguwo.ca In this intermediate, the central sulfur atom is bonded to five other atoms or groups. Such species are also referred to as sulfuranes. core.ac.uk

The existence of these hypervalent intermediates is supported by kinetic data and product analysis. iupac.orguwo.ca For instance, the two distinct reaction pathways observed in the reaction with hydroxide—first-order and second-order—are best explained by the formation of a monoanionic, pentacoordinated intermediate which can then undergo further reaction with either the solvent or another hydroxide ion. iupac.org The concept of hypervalent bonding, involving a three-centered-four-electron bond, helps to describe the structure of these intermediates without invoking d-orbital participation. core.ac.uk These intermediates are generally unstable and tend to revert to a more stable valency by expelling a ligand or a pair of coupled ligands. core.ac.uk

Hydrophobic interactions and the aggregation of reactants can significantly influence the kinetics of reactions involving sulfonyl compounds, including this compound. iupac.orguwo.ca While direct studies on this compound are limited, research on analogous reactions of arenesulfonyl chlorides with amines in aqueous media shows that the reaction rates increase with the size of the alkyl groups on the amine. iupac.org This trend suggests the involvement of hydrophobic effects, where nonpolar portions of the reactant molecules associate in the aqueous environment. iupac.orguwo.ca

This association can lead to the formation of reactant aggregates or micelle-like structures, which can catalyze the reaction. unive.it In these aggregates, the local concentration of reactants is higher, leading to an increased collision frequency and reaction rate. unive.it The catalytic effect depends on the interactions between the aggregates and the transition state of the reaction. unive.it For reactions involving charged nucleophiles and neutral substrates, the formation of a "pseudo-micellar phase" can alter the distribution of reactants between the bulk aqueous phase and the aggregate, accelerating the reaction. unive.it This principle suggests that in reactions of this compound, particularly with larger organic nucleophiles, hydrophobic association could play a crucial role in the reaction kinetics. iupac.orguwo.ca

Role of Pentacoordinated Sulfur Intermediates

Role of this compound in the Ramberg-Bäcklund Reaction Pathway

The Ramberg-Bäcklund reaction is a classic method for synthesizing alkenes from α-halo sulfones. wikipedia.orgchem-station.com this compound (thiirane 1,1-dioxide) is not a starting material for this reaction but represents the core structure of the key intermediate, an episulfone. wikipedia.orgnumberanalytics.com Understanding the reactivity of this compound provides insight into the final, product-forming step of the Ramberg-Bäcklund rearrangement. uwo.ca

The Ramberg-Bäcklund reaction mechanism begins with the deprotonation of an α-halo sulfone at the α'-carbon (the carbon not bearing the halogen) by a strong base. wikipedia.orgchem-station.comnumberanalytics.com This step generates a carbanion, which is stabilized by the adjacent electron-withdrawing sulfonyl group. numberanalytics.com

The key steps are as follows:

Deprotonation: A base abstracts an acidic proton from the carbon alpha to the sulfonyl group, forming a carbanion. numberanalytics.com

Intramolecular Nucleophilic Substitution: The resulting carbanion acts as an internal nucleophile, attacking the carbon atom that bears the halogen. This intramolecular SN2 reaction displaces the halide ion and forms a strained, three-membered cyclic sulfone, known as an episulfone or thiirane 1,1-dioxide. wikipedia.orgnumberanalytics.com

Cheletropic Extrusion: The episulfone intermediate is thermally unstable and readily decomposes. wikipedia.org It undergoes a concerted cheletropic extrusion, releasing gaseous sulfur dioxide (SO₂) and forming the final alkene product. wikipedia.org

Formation of Unstable Episulfone Intermediates via Carbanion Chemistry

Reactivity of Vinyl Sulfones and Related Unsaturated Sulfones

Vinyl sulfones are potent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. enamine.netnih.govtandfonline.com This reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond. mdpi.com Vinyl sulfones are considered more reactive Michael acceptors than acrylamides. enamine.net The electrophilicity of vinyl sulfones makes them valuable intermediates in organic synthesis. organic-chemistry.orgrsc.org

A wide range of nucleophiles can participate in conjugate addition to vinyl sulfones, including amines, thiols, and organometallic reagents. tandfonline.com The addition of hard nucleophiles, such as oxygen nucleophiles, can sometimes be challenging due to competing reactions like metalation. tandfonline.commdpi.com For instance, treating vinyl sulfones with a base in methanol does not lead to a reaction at room temperature. tandfonline.com However, under Weitz-Scheffer epoxidation conditions, vinyl sulfones can form β-hydroxy sulfones. tandfonline.com

The conjugate addition to vinyl sulfones can be highly stereoselective, particularly when using chiral substrates or catalysts. tandfonline.comnih.gov For example, the addition of α-phenyl α-cyanoacetate to phenyl vinyl sulfone can be catalyzed by cinchona alkaloid derivatives to produce the 1,4-adduct with high enantioselectivity. nih.gov The reactivity of the vinyl sulfone can be further enhanced by introducing strongly electron-withdrawing groups to the phenyl ring of phenyl vinyl sulfone. nih.gov

N-heterocyclic carbenes (NHCs) can catalyze the rearrangement of certain vinyl sulfones. researchgate.netnih.govrsc.org For example, NHCs can catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) under mild conditions. researchgate.netnih.govrsc.org This reaction is unusual because the typical substrates for NHC catalysis are carbonyl compounds, not vinyl sulfones. nih.gov

The proposed mechanism involves a conjugate addition of the NHC to the vinyl sulfone, which initiates the process. nih.gov This is followed by a sequence that includes the ejection and subsequent re-addition of a sulfinate ion, a process described as a conjugate addition/Umpolung. researchgate.netnih.gov This rearrangement can be coupled with other reactions, such as cycloadditions, in a one-pot process to generate highly substituted heterocyclic compounds. researchgate.netnih.gov NHCs have also been shown to promote the addition of 1,1-bis(phenylsulfonyl)ethylene (B1206362) to the α-position of α,β-unsaturated aldehydes in a Rauhut-Currier-type reaction. nih.gov

Vinyl sulfones are effective dienophiles in Diels-Alder reactions, serving as synthetic equivalents for ethylene. researchgate.netacs.org The sulfonyl group activates the double bond, making it more reactive towards dienes. mdpi.com This has been utilized in the synthesis of various functionalized six-membered rings. acs.org Phenyl vinyl sulfone, for example, is a commonly used dienophile in these [4+2] cycloaddition reactions. acs.orgresearchgate.net

The dienophilic reactivity of vinyl sulfones can be influenced by substituents. For instance, 1,2-difluorovinylphenylsulfone shows high reactivity with cyclopentadiene. researchgate.net However, its reactions with highly polar dienes can be complex due to competing addition-elimination pathways. researchgate.net The regioselectivity of the Diels-Alder reaction can be controlled by the substitution pattern of the vinyl sulfone, which has been applied in the total synthesis of natural products like (±)-cavicularin. nih.gov

Computational studies have been conducted to investigate the energetics of Diels-Alder reactions involving vinyl sulfone derivatives. wesleyan.edu These studies help in understanding the reversibility and thermodynamic driving forces of such reactions. wesleyan.edu Azabicyclic vinyl sulfones have also been developed for use in bioorthogonal chemistry, where they participate in inverse electron demand Diels-Alder reactions for protein labeling. rsc.org

N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones

General Reactivity Modes of the Sulfone Functional Group

The sulfonyl group (–SO₂–) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. mdpi.comfiveable.me This property significantly influences the reactivity of molecules containing this functional group. fiveable.me The electron-withdrawing nature of the sulfonyl group can activate adjacent groups for nucleophilic attack and stabilize adjacent carbanions. fiveable.meresearchgate.net

In aromatic systems, the sulfonyl group is a deactivating meta-director in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. viu.ca The electron-withdrawing effect of the sulfonyl group is stronger than that of a carbonyl group. researchgate.net

The introduction of a sulfonyl group can also increase the water solubility of organic compounds, which is beneficial for biological applications. fiveable.me The reactivity of sulfones can be enhanced by the introduction of other electron-withdrawing substituents onto the molecule. nih.gov This activating effect is crucial in various synthetic transformations, including cross-coupling reactions where sulfones can act as coupling partners. nih.gov

Role as Good Leaving Groups (Sulfinate Anion Extrusion)

The sulfonyl group (-SO2-) in sulfones is a notable functional group due to its capacity to act as an effective leaving group, typically departing as a stable sulfinate anion or being eliminated as sulfur dioxide. thieme-connect.com This reactivity is central to several synthetic transformations, most classically exemplified by the Ramberg-Bäcklund reaction. wikipedia.org In this reaction, an α-halo sulfone is converted to an alkene through the extrusion of sulfur dioxide in the presence of a base. wikipedia.org The mechanism involves the formation of a transient, unstable three-membered cyclic sulfone, known as an episulfone or thiirane 1,1-dioxide. wikipedia.org this compound is itself an episulfone, representing the key intermediate of the Ramberg-Bäcklund pathway. wikipedia.orgiupac.org

The propensity of the sulfonyl moiety to be eliminated is evident in the reactions of this compound with strong bases. For instance, treatment with aqueous hydroxide can lead to the cheletropic extrusion of the sulfonyl group to yield ethylene and the sulfite dianion, a process that mirrors the final stage of the Ramberg-Bäcklund reaction. iupac.org This desulfonylation is often facilitated by the inherent strain of the three-membered ring and the thermodynamic stability of the extruded sulfur dioxide molecule.

Research has shown that this extrusion can be prompted by various reagents. Organometallic reagents, for example, can induce desulfonylation to form ethylene and an alkanesulfinate anion. iupac.org Furthermore, modern catalytic methods can facilitate this process; N-heterocyclic carbenes (NHCs) have been shown to promote the ejection of a sulfinate moiety from vinyl sulfone systems, underscoring the sulfinate's role as a competent leaving group. nih.gov

Table 1: Examples of Sulfone/Sulfinate Extrusion Reactions

Reactant SystemReagent/ConditionsKey Product(s)Reaction Type
This compoundHydroxide (aqueous)Ethylene, SulfiteCheletropic Extrusion iupac.org
α-Halo SulfoneStrong BaseAlkene, Sulfur DioxideRamberg-Bäcklund Reaction wikipedia.org
This compoundOrganometallic ReagentsEthylene, AlkanesulfinateDesulfonylation iupac.org
1,1-bis(arylsulfonyl)ethyleneN-Heterocyclic Carbene (NHC)Rearranged 1,2-bis(arylsulfonyl)ethyleneEjection and re-addition of sulfinate nih.gov

Stabilization of Adjacent Carbanionic Centers

A defining characteristic of the sulfone group is its powerful electron-withdrawing nature, which enables it to stabilize an adjacent carbanionic center. thieme-connect.comuoguelph.ca This stabilization is a cornerstone of sulfone chemistry, making the protons on the α-carbon (the carbon atom adjacent to the sulfonyl group) significantly more acidic than those in a typical alkane. wikipedia.orguoguelph.ca Consequently, these α-protons can be readily abstracted by a base to form a resonance-stabilized α-sulfonyl carbanion. uoguelph.ca

The precise nature of this stabilization has been a subject of discussion, with proposed mechanisms including polarization, reverse hyperconjugation, and historical suggestions of d-orbital participation. sci-hub.seunl.edu Regardless of the exact electronic contributions, the practical outcome is the formation of a stable carbanion that serves as a versatile nucleophile in a wide array of carbon-carbon bond-forming reactions. uoguelph.ca These α-sulfonyl carbanions can react with a variety of electrophiles, including alkyl halides and epoxides, in reactions such as alkylations and acylations. uoguelph.ca

Computational studies suggest that the geometry of the sulfonyl carbanion is likely planar and that counterions, such as lithium, play a significant role by coordinating with the electronegative oxygen atoms of the sulfone group. uoguelph.caunl.edu This interaction influences the structure and reactivity of the anionic species. unl.edu The ability to generate these stabilized carbanions is fundamental to many of the synthetic applications of sulfones, including this compound and its derivatives. uoguelph.cauwo.ca

Versatile Transformations to Diverse Organic Functional Groups

This compound is a highly reactive molecule that serves as a versatile precursor for a variety of organic functional groups, primarily through its reactions with nucleophiles. iupac.org The high ring strain and the electrophilic nature of the carbon and sulfur atoms make it susceptible to nucleophilic attack, leading to either ring-opening or extrusion products depending on the nucleophile and reaction conditions. iupac.orguwo.ca

The reaction outcomes with different nucleophiles are diverse:

Hydroxide and Alkoxides : The reaction of this compound with hydroxide in water or methoxide (B1231860) in methanol can proceed via two distinct pathways. iupac.orguwo.ca One pathway involves nucleophilic attack at the sulfur atom, leading to a ring-opened 2-hydroxyethanesulfinate anion. iupac.org A second pathway, which is second-order in hydroxide, results in the extrusion of sulfite to form ethylene. iupac.orguwo.ca

Thiolates : Nucleophiles such as thiolates react with this compound to yield 2-substituted ethanesulfinate (B1267084) anions. iupac.org

Amines and Alcohols : While this compound itself reacts, related vinyl sulfones (which can be considered derivatives) are excellent Michael acceptors. tandfonline.com Primary alcohols and sulfur-based nucleophiles add readily to the vinyl sulfone double bond. tandfonline.com The addition of primary amines can be facilitated by catalysts like ytterbium trifluoromethanesulfonate. tandfonline.com

Organometallics : These reagents typically lead to desulfonylation, producing ethylene and an alkanesulfinate anion. iupac.org

These primary transformations convert this compound into other valuable intermediates, significantly broadening its synthetic utility. For instance, the formation of vinyl sulfones from this compound chemistry provides access to a class of compounds that are themselves versatile building blocks for cycloadditions and conjugate additions. nih.govontosight.airesearchgate.net This reactivity allows for the construction of complex carbocyclic and heterocyclic systems. nih.govacs.org

Table 2: Reactivity of this compound and Derivatives with Nucleophiles

NucleophileReagent SystemKey Product(s)Transformation Type
Hydroxide (OH⁻)This compound2-Hydroxyethanesulfinate or Ethylene + SulfiteRing-Opening or Extrusion iupac.org
Thiolates (RS⁻)This compound2-Substituted ethanesulfinateRing-Opening iupac.org
Primary Alcohols (R-OH)mPEG Vinyl SulfonePEG-ether sulfoneMichael Addition tandfonline.com
Primary Amines (R-NH₂)mPEG Vinyl SulfonePEG-amine sulfone (with catalyst)Michael Addition tandfonline.com
Organometallic ReagentsThis compoundEthylene + AlkanesulfinateDesulfonylation iupac.org

Spectroscopic and Analytical Characterization of Ethylene Sulfone and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the key functional groups and understanding the molecular structure of ethylene (B1197577) sulfone and its related compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the case of ethylene sulfone and its derivatives, the sulfone group (SO2) is a primary focus of analysis.

In a study of disulfide-cross-linked polyethyleneimine with ethylene sulfide (B99878) units, FT-IR spectroscopy was used to confirm the structure of the resulting polymer. researchgate.net The analysis of such spectra allows for the verification of network formation and the identification of key functional groups. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Sulfones

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Sulfone (R-SO₂-R') Asymmetric S=O Stretch 1350–1300 Strong
Sulfone (R-SO₂-R') Symmetric S=O Stretch 1160–1120 Strong
Aromatic Ether (Ar-O-Ar) C-O-C Stretch ~1245 Strong
Aromatic Ring C-C Stretch ~1585 Medium-Strong
Aromatic Ring C-H Stretch 3095–3020 Medium

Raman Spectroscopy for Molecular Structure and Conformation Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and for studying molecular conformation in different states. The symmetrical stretching of the SO2 group in sulfones is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. acs.org

Studies on various sulfones, including dimethyl sulfone and bis(4-chlorophenyl)sulfone, have utilized Raman spectroscopy to investigate structural and dynamical behavior. acs.orgresearchgate.net For dimethyl sulfone, the symmetrical stretching of the SO2 group, denoted as ν5(A1), is highly sensitive to coordination with cations. acs.org In the solid state, Raman spectra can reveal information about crystal structure and phase transitions. researchgate.net For example, the Raman spectra of polycrystalline bis(4-chlorophenyl)sulfone and its derivatives have been used to study structural instabilities and phase transitions at different temperatures. researchgate.net

In dialkyl sulfone diimines, Raman spectroscopy has been used to confirm a tetrahedral bonding for sulfur, consistent with C2v local symmetry. acs.org The spectra of these compounds show characteristic bands for the R₂S(NH)₂ group. acs.org

Table 2: Selected Raman Shifts for Sulfone-Related Compounds

Compound Vibrational Mode Wavenumber (cm⁻¹)
Dimethyl Sulfone Symmetrical SO₂ stretch (ν₅(A₁)) ~1140-1145
Dialkyl Sulfone Diimines NH Stretch ~3311
Polyphenylene Sulfide φ − S deformation ~475

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms. numberanalytics.com

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, signal splitting (multiplicity), and integration of the signals are key parameters used for structural determination.

In sulfones, the protons on the carbon atoms adjacent to the sulfonyl group are deshielded due to the electron-withdrawing nature of the SO₂ group, causing their signals to appear at a downfield chemical shift. nih.gov For example, in ethyl phenyl sulfone, the methylene (B1212753) protons (CH₂) of the ethyl group appear as a quartet around 3.09 ppm, while the methyl protons (CH₃) appear as a triplet around 1.30 ppm. rsc.org The aromatic protons typically appear in the range of 7.5-8.0 ppm. rsc.orgchemicalbook.com

The conformation of cyclic sulfones can also be studied using ¹H NMR. For instance, the spectra of pentamethylene sulfoxide (B87167) and sulfone were analyzed at low temperatures to study the separate conformers. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds

Compound/Fragment Proton Environment Chemical Shift (δ, ppm) Multiplicity Solvent
Ethyl Phenyl Sulfone -CH₂-SO₂- ~3.09-3.13 Quartet CDCl₃
Ethyl Phenyl Sulfone -CH₃ ~1.28-1.30 Triplet CDCl₃
Ethyl Phenyl Sulfone Aromatic H ~7.5-8.0 Multiplet CDCl₃
Ethyl Methyl Sulfone -CH₂-SO₂- ~3.08 Quartet CDCl₃
Ethyl Methyl Sulfone -SO₂-CH₃ ~2.94 Singlet CDCl₃
Ethyl Methyl Sulfone -CH₂-CH₃ ~1.39 Triplet CDCl₃

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of the signal indicates its chemical environment.

Similar to ¹H NMR, the carbon atoms directly bonded to the sulfonyl group in sulfones are deshielded and appear at a downfield chemical shift. libretexts.org In ethyl phenyl sulfone, the carbon of the methylene group adjacent to the sulfonyl group appears around 50.28 ppm. rsc.org The aromatic carbons show signals in the range of 127-139 ppm. rsc.org The chemical shifts in ¹³C NMR are sensitive to substitution and the electronic environment, making it a valuable tool for confirming the structure of complex sulfone derivatives. nih.gov For example, in copoly(ether sulfone)s, the chemical shifts of the quaternary carbons can be used to determine the molar composition of the copolymer. nih.gov

Table 4: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds

Compound/Fragment Carbon Environment Chemical Shift (δ, ppm) Solvent
Ethyl Phenyl Sulfone -CH₂-SO₂- ~50.28 CDCl₃
Ethyl Phenyl Sulfone -CH₃ ~7.34 CDCl₃
Ethyl Phenyl Sulfone Aromatic C (ipso) ~138.31 CDCl₃
Ethyl Phenyl Sulfone Aromatic C ~127-134 CDCl₃
Ethyl Methyl Sulfone -CH₂-SO₂- ~48.2 CDCl₃
Ethyl Methyl Sulfone -SO₂-CH₃ ~42.3 CDCl₃
Ethyl Methyl Sulfone -CH₂-CH₃ ~6.6 CDCl₃

Advanced NMR Techniques (e.g., ¹⁵N, ³¹P NMR)

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei such as ¹⁵N and ³¹P can provide valuable information for specific derivatives of this compound.

For derivatives containing nitrogen, such as sulfone diimines, ¹⁵N NMR could be employed to study the nitrogen environments. acs.org Similarly, for phosphorus-containing derivatives, ³¹P NMR would be the technique of choice to probe the structure and bonding around the phosphorus atom.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of complex this compound derivatives. numberanalytics.com These techniques help in piecing together the molecular puzzle by revealing through-bond correlations between different nuclei. numberanalytics.com Solid-state NMR (ssNMR) is another advanced technique that can be used to study the structure and dynamics of polymeric sulfone materials in their solid state. researchgate.netacs.org

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for the characterization of this compound and its polymeric derivatives, providing detailed information on molecular weight, structure, and chemical composition. free.fr Soft ionization techniques are particularly vital as they allow for the analysis of large, intact molecules without significant fragmentation. free.frmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a highly sensitive and accurate technique for analyzing polymers, including those derived from sulfone-containing monomers. eurogentec.com It provides precise data on polymer length, end-groups, and the presence of any adducts. eurogentec.com This method is particularly well-suited for detecting higher molar-mass species. free.fr

In the analysis of polymers synthesized from monomers like divinyl sulfone (a related vinyl sulfone), MALDI-TOF MS is instrumental in identifying different species within the product mixture. For instance, in the 4-dimethylaminopyridine (B28879) initiated polyaddition of divinyl sulfone with diols such as ethylene glycol, MALDI-TOF analysis can distinguish between the desired polymer chains and other species. researchgate.net It has been used to observe heterotelechelic ethylene glycol vinyl sulfone terminated species and isomeric cyclic structures. researchgate.net

The technique is also definitive for confirming the molecular mass of synthesized sulfone derivatives. In the synthesis of chiral dimethyl-bis(ethylenedithio)tetrathiafulvalene sulfones, MALDI-TOF MS was used to verify the formation of the target molecule by identifying its molecular ion peak. beilstein-journals.org

Furthermore, MALDI-TOF MS is employed to characterize more complex systems like copoly(ether sulfone)s. In studies of functionalized poly(ether sulfone)s, this technique helps to confirm the termination of polymer chains with specific end-groups (e.g., hydroxyl and chlorine) and to identify the presence of cyclic oligomers in the sample. mdpi.com

Table 1: Examples of MALDI-TOF MS Characterization of Sulfone-Containing Compounds This table is interactive. Click on the headers to sort.

Compound Analyzed Key Finding Observed m/z Reference
Chiral dimethyl-bis(ethylenedithio)tetrathiafulvalene sulfone Confirmation of successful synthesis 444 [M]⁺ beilstein-journals.org
Poly(divinyl sulfone-co-ethylene glycol) Identification of heterotelechelic and cyclic species Peak series corresponding to polymer structures researchgate.net

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS) is another powerful soft ionization technique used extensively in polymer analysis. mdpi.com It is particularly valuable when coupled with liquid chromatography (LC) to separate complex mixtures before analysis, providing both structural information from the mass spectra and quantitative data from the chromatography. nih.gov This hyphenated approach allows for a detailed examination of a polymer's chemical heterogeneity and the distribution of oligomers. nih.gov

ESI-MS is adept at analyzing highly multiply charged polymers, which are often difficult to interpret with mass spectrometry alone. rsc.org The technique can be combined with ion mobility spectrometry (IMS) to reduce the complexity of the mass spectrum. rsc.org For product distribution analysis of this compound polymerization, ESI-ToF-MS can be used to:

Determine End-Group Functionalities: By separating the polymer mixture, different end-groups can be identified and quantified. nih.gov

Analyze Complex Mixtures: The technique can analyze mixtures containing both small (a few kDa) and large (tens of kDa) polymers simultaneously without extensive sample pretreatment. rsc.org

Investigate Degradation: ESI tandem MS has been widely used to study the degradation mechanisms of biodegradable polymers, an application transferable to studying the stability of polysulfones. mdpi.com

A specialized variant, Extractive Electrospray Ionization (EESI-TOF), allows for the online, real-time measurement of aerosol particles, which could be adapted to monitor airborne particles of sulfone-containing polymers without analyte fragmentation. copernicus.org EESI-TOF demonstrates a linear response to mass with low detection limits, making it a sensitive analytical tool. copernicus.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. sigmaaldrich.com The wavelength of maximum absorption (λmax) is influenced by the molecular structure, particularly the extent of conjugation (alternating single and double bonds). utoronto.ca

This compound itself, being a saturated heterocyclic compound, lacks an extended system of conjugated π-electrons. Therefore, it is not expected to show strong absorption in the near-UV or visible regions. Its absorption would primarily occur in the far-UV region. For comparison, its structural relative, ethylene sulfide, has a maximum absorption at 258 nm. nih.gov

In the context of polymers derived from this compound, such as poly(ether sulfone) (PES), the aromatic rings within the polymer backbone constitute chromophores that absorb UV light. The UV-Vis spectra of ethylene-vinyl alcohol (EVOH) copolymers, which also lack strong chromophores, show changes after thermal treatment, indicating the formation of new light-absorbing structures. researchgate.net Similarly, any degradation or modification of polyethylene (B3416737) sulfone that introduces conjugation would lead to a bathochromic (longer wavelength) shift in its UV-Vis spectrum. utoronto.ca The choice of solvent is critical for accurate measurements, as the solvent itself must be transparent in the wavelength range of interest. sigmaaldrich.com

Table 2: Common Solvents for UV-Vis Spectroscopy and their Cutoff Wavelengths This table is interactive. Click on the headers to sort.

Solvent UV Cutoff (nm) Polarity
Acetonitrile 190 Polar aprotic
Ethanol 210 Polar protic
Cyclohexane 210 Nonpolar
Dichloromethane 235 Polar aprotic
Chloroform 245 Polar aprotic
Carbon Tetrachloride 265 Nonpolar
Dimethyl Sulfoxide 265 Polar aprotic

Source: sigmaaldrich.com

Fluorescence spectroscopy is a highly sensitive technique that involves the excitation of a molecule with light, followed by the measurement of the emitted light (fluorescence). rsc.org While there is limited direct research on the intrinsic fluorescence of this compound, the principles of fluorescence are applied to related materials and in the development of detection systems. rsc.org

Small molecule fluorescent probes are recognized as indispensable tools for detecting a wide range of analytes due to their high sensitivity, selectivity, and low cost. rsc.org For instance, fluorescent probes have been developed for the detection of ethylene gas, a plant hormone. acs.orgresearchgate.net These probes often utilize a metathesis reaction with a Grubbs catalyst, where the presence of ethylene releases a fluorophore, causing a "turn-on" fluorescent signal. sci-hub.se One such system uses a pyrene-tagged Grubbs catalyst and exhibits a detection limit of 0.6 ppm for ethylene. researchgate.net

In the realm of sulfone-containing polymers, studies have shown that some aromatic polysulfones can exhibit fluorescence. Poly(phenyl sulfone) (PPSU), an amber-colored transparent resin, emits bluish-white fluorescence with a maximum emission at 390 nm when excited at 340 nm. researchgate.net Similarly, poly(ether sulfone) (PES) emits short-wavelength light with a maximum at 350 nm. researchgate.net When PES is blended with poly(ethylene naphthalate) (PEN), energy transfer occurs from the PES to the PEN, resulting in an emission spectrum similar to that of PEN alone, with a maximum at 420 nm. researchgate.net This demonstrates that the fluorescence properties of sulfone-containing polymers can be tuned through blending.

Table 3: Fluorescence Properties of Selected Sulfone-Containing Polymers This table is interactive. Click on the headers to sort.

Polymer Excitation Max (nm) Emission Max (nm) Observation Reference
Poly(phenyl sulfone) (PPSU) 340 390 Bluish-white fluorescence researchgate.net
Poly(ether sulfone) (PES) Not specified 350 Short-wavelength light emission researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced Structural and Morphological Characterization

The performance and properties of polymers derived from this compound are intrinsically linked to their solid-state structure and morphology. Advanced techniques are employed to characterize these features at various length scales.

For sulfonated poly(arylene ether sulfone) copolymers, which are structurally related to sulfonated polythis compound, atomic force microscopy (AFM) is used to confirm the morphology. vt.edu These studies reveal nanophase separation between the hydrophobic polymer backbone and the hydrophilic (sulfonated) regions, which is crucial for applications like proton exchange membranes. vt.edu The morphology of these self-assembled structures can be controlled, leading to well-connected proton-conductive channels within a stable matrix. mdpi.com

The morphology of poly(ether sulfone) (PES) membranes is heavily influenced by the choice of solvent and fabrication conditions, such as solvent evaporation time prior to coagulation. researchgate.net Scanning electron microscopy (SEM) is used to visualize the membrane structure, including the skin layer, macrovoids, and support layer. These structural aspects directly impact the membrane's filtration performance. researchgate.net

For semi-crystalline polymers, Small-Angle X-ray Scattering (SAXS) is a powerful technique to probe morphological changes in real-time. acs.org In studies of poly(aryl ether ether ketone) (PEEK), a high-performance thermoplastic, SAXS analysis has been used to develop a three-phase, dual lamellar stack model to describe the semicrystalline morphology. acs.org This model includes primary lamellar stacks and secondary stacks that form within amorphous regions during crystallization. Such advanced modeling could be applied to understand the crystallization and morphology of semi-crystalline sulfone-based polymers. The self-assembly of polyethylene-graft-sulfonated polyarylene ether sulfone (PE-g-s-PAES) membranes, driven by the significant differences in surface energy between the hydrophobic polyethylene backbone and the hydrophilic sulfonated side chains, results in a unique morphology with proton-conductive channels embedded within the PE matrix. mdpi.com

Microwave Rotational Spectroscopy for Gas-Phase Structure and Dipole Moment

Microwave rotational spectroscopy is a powerful technique for determining the precise geometric structure and electric dipole moment of molecules in the gas phase. libretexts.org This method relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule. libretexts.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. libretexts.org

X-ray Diffraction (XRD) and Scattering Techniques (SAXS, WAXS) for Crystalline Structures

X-ray-based techniques are indispensable for characterizing the solid-state structure of materials, from the atomic arrangement within a crystal lattice to larger-scale morphological features. mdpi.com

Wide-Angle X-ray Scattering (WAXS) provides information about the crystalline structure at the atomic level. nih.govanton-paar.com For polymers derived from this compound, such as poly(ether sulfone) (PES), WAXS is used to determine the degree of crystallinity and the size of the crystallites. researchgate.net The diffraction pattern of a semi-crystalline polymer typically shows sharp peaks superimposed on a broad amorphous halo. The positions of the peaks relate to the unit cell dimensions of the crystal lattice, while the breadth of the peaks can be used to estimate the size of the crystalline domains. researchgate.net For instance, studies on sulfonated poly(ethylene terephthalate) have shown that an increase in ionic groups leads to a decrease in crystallinity. researchgate.net

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 200 nanometers. nih.govacs.org In the context of semi-crystalline polymers like poly(ethylene oxide)/poly(ether sulfone) (PEO/PES) blends, SAXS is used to investigate the lamellar morphology. acs.org The technique can reveal the long period, which corresponds to the average distance between the centers of adjacent crystalline lamellae. sumitomo-chem.co.jp Real-time SAXS experiments during crystallization have provided insights into the formation of secondary crystalline lamellae between primary ones. acs.org

Electron Microscopy (SEM, TEM) for Morphological Analysis of Polymer Systems

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the surface and internal morphology of materials at high resolution. mdpi.com

Scanning Electron Microscopy (SEM) provides topographical and morphological information about the surface of a sample. libretexts.org In the study of polymer membranes and blends containing sulfone groups, SEM is widely used to examine features like pore structure, surface roughness, and the dispersion of different phases. mdpi.comresearchgate.net For example, SEM images of poly(etheretherketone)/poly(ethersulfone) (PEEK/PES) blends have shown nano- to micro-sized spherical domains of PES within the PEEK matrix, indicating the degree of phase separation and interfacial adhesion. nih.gov In composite membranes, SEM can confirm the uniform distribution of filler particles within the polymer matrix. researchgate.netdeswater.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of thin samples. mdpi.com TEM is particularly useful for visualizing the morphology of polymer blends and composites at the nanoscale. For instance, in the development of thermo-sensitive microgel/poly(ether sulfone) composite membranes, TEM was used to determine the spherical shape and average diameter of the microgels, which were found to be approximately 323 ± 12 nm. semanticscholar.org TEM can also be used to measure the thickness of thin films in composite membranes. mdpi.com

Thermal and Electrochemical Characterization Methods

Understanding the thermal and electrochemical properties of this compound and its derivatives is critical for their application in areas like high-performance polymers and electrolytes for energy storage devices.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.com It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

For amorphous polymers like polysulfone (PSU), DSC curves typically show a single glass transition. netzsch.com A study on PSU showed a glass transition midpoint temperature of 187°C in the second heating scan. netzsch.com In blends of poly(ethylene oxide) (PEO) and poly(ether sulfone) (PES), the presence of a single, composition-dependent Tg is taken as evidence of miscibility in the amorphous state. deakin.edu.auresearchgate.net DSC can also be used to study phase separation in polymer blends at elevated temperatures. deakin.edu.au For example, in PEEK/PES blends, the inward shift of the glass transitions upon the addition of phenolphthalein (B1677637) indicated increased miscibility. nih.gov

Material SystemTransitionTemperature (°C)Reference
Polysulfone (PSU)Glass Transition (Tg)187 netzsch.com
PEO/PES BlendGlass Transition (Tg)Composition-dependent deakin.edu.auresearchgate.net
PEEK/PES with PhenolphthaleinGlass Transition (Tg)Shifted inward nih.gov
(Co)poly(ether sulfone)sGlass Transition (Tg)179-190 researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition behavior of materials. mdpi.comacs.org

Aromatic poly(ether sulfones) are known for their high thermal stability. mdpi.com TGA studies on various poly(ether sulfone) copolymers have shown that they are generally stable up to high temperatures, with significant weight loss occurring at different stages corresponding to the degradation of specific functional groups and the polymer backbone. mdpi.commdpi.com For instance, certain poly(arylene ether sulfone)s exhibit a 10% weight loss in the temperature range of 431-481°C. researchgate.net The thermal stability can be influenced by the specific chemical structure, with some copolymers degrading in the range of 370 to 650°C. mdpi.comresearchgate.net TGA results for some polyimide films containing sulfone groups showed they maintained their weight within 5% up to 480°C, indicating excellent thermal stability. nih.gov

Polymer SystemDecomposition Onset/EventTemperature Range (°C)Char Yield (wt%)Reference
P(ESES-co-ESDPA) CopolymersDegradation Range370-65033-34 mdpi.com
Quaternized Poly(arylene ether sulfone)Backbone Decomposition~400- mdpi.com
(Co)poly(ether sulfone)s10% Weight Loss431-481- researchgate.net
Poly(olefin sulfone)s (PBS, PMPS)Isothermal Decomposition145-240- capes.gov.br
Polyimide-Sulfone Films5% Weight Lossup to 480- nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical properties of materials, particularly in the context of electrolytes and electrode interfaces in batteries and fuel cells. deswater.comscienceandtechnology.com.vn EIS measures the impedance of a system over a range of frequencies, allowing for the determination of properties like ionic conductivity and charge transfer resistance. nii.ac.jprsc.org

In the development of solid-state electrolytes based on poly(ethylene oxide) (PEO) blended with polysulfone (PSf) and a lithium salt, EIS is used to measure the ionic conductivity. tandfonline.commdpi.com The results show that the conductivity is influenced by the composition of the blend and the temperature. For example, a PEO-PSf (90-10) blend exhibited a conductivity of 1.06 × 10⁻⁶ S/cm at room temperature. tandfonline.com In another study, a PEO-PSf (70-30) blend with a specific ethylene oxide to lithium ratio achieved a conductivity of 1.91 × 10⁻⁴ S/cm at 25°C. mdpi.com EIS is also employed to investigate the interfacial resistance at the electrode-electrolyte boundary. nii.ac.jp Nyquist plots, which are a common way to represent EIS data, can reveal information about different electrochemical processes occurring within the cell. nii.ac.jprsc.org

Electrolyte SystemCompositionIonic Conductivity (S/cm)Temperature (°C)Reference
PEO-PSf-LiTFSI90-10 PEO-PSf1.06 × 10⁻⁶20 tandfonline.com
PEO-PSf-LiTFSI70-30 PEO-PSf (EO/Li = 16/1)1.91 × 10⁻⁴25 mdpi.com
PEO-PVA-PESf-LiTFSIComposite0.83 × 10⁻³60 rsc.org
PEO-PSf-LiTFSI70-30 PEO-PSf (EO/Li = 30/1)1.17 × 10⁻⁴25 mdpi.com

Chromatographic and Other Analytical Techniques

The analysis of this compound and its derivatives relies on a suite of advanced analytical techniques capable of separating complex mixtures, identifying volatile components, and characterizing surface properties. Liquid chromatography-mass spectrometry (LC-MS) is paramount for analyzing non-volatile compounds in mixtures, while gas chromatography (GC) is the standard for volatile analysis. Additionally, static contact angle measurements are employed to determine the surface hydrophilicity of polymeric materials derived from or modified with these sulfones.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of sulfone compounds within complex matrices. researchgate.netresearchgate.net The method's high sensitivity and selectivity make it suitable for analyzing trace levels of these compounds. nih.gov Method development often involves optimizing the separation on a reversed-phase column and fine-tuning the mass spectrometer for the specific analytes. nih.govresearchgate.net

A validated LC-MS/MS method for the quantitative determination of ilaprazole (B1674436) and its metabolites, ilaprazole sulfone and ilaprazole thiol ether, in human plasma highlights the technique's capability. Separation was achieved on a Thermo HyPURITY C18 column with a mobile phase of 10 mmol/L ammonium (B1175870) formate (B1220265) in a water-acetonitrile solution. nih.gov Positive electrospray ionization (ESI) was used for detection, with the system operating in multiple reaction monitoring (MRM) mode for high specificity. nih.gov The method demonstrated linearity over a broad concentration range, with a lower limit of quantification (LLOQ) of 0.06 ng/mL for ilaprazole sulfone. nih.gov

Similarly, a specific and sensitive LC-MS method was developed for estimating phenyl vinyl sulfone. researchgate.net This method utilized a Symmetry C18 column and a mobile phase consisting of 0.1% v/v ammonia (B1221849) buffer and methanol (B129727) (5:95 v/v). researchgate.net Detection was performed using an atomic pressure chemical ionization (APCI) source in positive polarity mode, which yielded a retention time of 2.13 minutes for phenyl vinyl sulfone. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established at 1.43 ppm and 4.77 ppm, respectively. researchgate.net

Sample preparation for LC-MS analysis is critical. For instance, in the analysis of ethylenethiourea (B1671646) (ETU), a metabolite of ethylenebis(dithiocarbamates), a solid-supported liquid extraction on diatomaceous earth columns is used to extract the analyte from urine samples. publisso.de The eluate is then dried and reconstituted in the mobile phase before injection into the LC-MS/MS system. publisso.de

Table 1: LC-MS Method Parameters for Sulfone Analysis
ParameterMethod for Ilaprazole Sulfone nih.govMethod for Phenyl Vinyl Sulfone researchgate.net
Column Thermo HyPURITY C18 (150×2.1 mm, 5 μm)Symmetry C18 (50 × 4.6 mm, 3.5 μm)
Mobile Phase 10 mmol/L ammonium formate water-acetonitrile (50:50, v/v)0.1%v/v ammonia buffer to methanol (5:95 v/v)
Flow Rate 0.25 mL/min0.45 ml/min
Ionization ESI PositiveAPCI Positive
LLOQ/LOQ 0.06 ng/mL4.77 ppm
Linear Range 0.06−45.00 ng/mL4.77 to 27.00 ppm

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is an essential technique for the analysis of volatile sulfones and their derivatives. helsinki.fi The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. iicbe.org For challenging analytes like volatile amines, which can be present in related industrial processes, specialized columns such as the Rtx-Volatile Amine column are used to prevent peak tailing and ensure robust performance, even with repeated water injections. restek.com

A GC/MS method has been successfully developed for confirming the presence of phorate, terbufos, and their sulfoxide and sulfone metabolites in water. oup.com This rapid method utilizes a short capillary GC column and high carrier gas linear velocities, allowing for the separation of all parent compounds and metabolites in under five minutes. oup.com Chemical ionization mass spectrometry provides molecular weight information and confirmatory fragment ions for each analyte. oup.com

High-temperature gas chromatography (HT-GC) is employed for the analysis of high molecular weight compounds like linear alkylbenzene (LAB) sulfones. researchgate.net This technique uses specialty metal capillary columns that can withstand the high temperatures required to volatilize these compounds, enabling their simultaneous quantification alongside unsulfonated LAB. researchgate.net

Sample preparation for GC analysis often involves extraction into a suitable solvent. researchgate.net For the analysis of sulfone drugs like 4,4'-diaminodiphenyl sulfone (DDS), a derivatization step is necessary to convert the compounds into more volatile and detectable forms, such as their corresponding iodo derivatives, which can then be measured by an electron capture detector. acs.org

Table 2: GC Methodologies for Sulfone and Related Volatile Compounds
Analyte TypeGC TechniqueColumn DetailsKey Findings/ConditionsReference
Pesticide Sulfones (Phorate, Terbufos)Capillary GC/MSShort capillary columnSeparation in < 5 min; Positive ion chemical ionization. oup.com
Linear Alkylbenzene (LAB) SulfonesHigh-Temperature GC (HT-GC)Specialty metal capillary columnEnables quantification of high molecular weight sulfones. researchgate.net
Sulfone Drugs (DDS, MADDS)Gas Chromatography-ECD3% Poly-A-103Requires derivatization to iodo-derivatives for detection. acs.org
Alkyl Aryl SulfonesGC and GC-MSNot specifiedUsed to analyze reaction mixtures after silica (B1680970) column cleanup. mdpi.com

Static contact angle measurement is a fundamental technique for characterizing the wettability and surface energy of materials, which is particularly relevant for polymeric derivatives of this compound such as poly(ether sulfone) (PES) and other polysulfones. mdpi.comallresist.com The contact angle, formed by a liquid droplet on a solid surface, provides a quantitative measure of surface hydrophilicity; a lower contact angle indicates a more hydrophilic surface. mdpi.comdataphysics-instruments.com

Research on copoly(ether sulfone)s containing diphenolic acid (DPA) units demonstrated a clear relationship between chemical composition and surface properties. As the molar fraction of DPA units in the copolymer increased, the measured water contact angle values decreased, signifying an increase in the material's hydrophilicity. nih.gov

Similarly, the hydrophilicity of poly(ether sulfone) (PES) membranes can be intentionally modified. The addition of hydrophilic additives like silica to the PES casting solution leads to a significant improvement in the membrane's surface hydrophilicity, as evidenced by lower water contact angle measurements. mdpi.com A pristine polysulfone membrane is reported to have a contact angle of approximately 59°, indicating a relatively hydrophobic character. researchgate.net Other studies report a contact angle of 90° for polyethersulfone (PES) and a range of 60-79° for polysulfone (PSU). tstar.comacs.org

The standard procedure for these measurements involves depositing a small droplet of a test liquid (commonly purified water) onto the polymer film surface and measuring the angle at the three-phase boundary using a goniometer. allresist.comdtic.mil The measurements are typically conducted under controlled temperature and humidity to ensure reproducibility. dataphysics-instruments.com

Table 3: Static Water Contact Angles for Polysulfone-Based Materials
MaterialModificationContact Angle (°)Indicated PropertyReference
Polysulfone (PSf)Virgin Membrane~59°Consistent with literature values for hydrophobicity. researchgate.net
Poly(ether sulfone)s (PES)Copolymer with increasing diphenolic acid (DPA) unitsDecreasing valuesHydrophilicity increases with DPA content. nih.gov
Poly(ether sulfone) (PES)Addition of silicaLower than pure PESImproved surface hydrophilicity. mdpi.com
Polyethersulfone (PES)Untreated90°Hydrophobic nature. tstar.com
Polysulfone (PSU)Untreated60-79°Moderate hydrophobicity. acs.org

Computational and Theoretical Investigations of Ethylene Sulfone Chemistry

Quantum Chemical Approaches to Sulfone Bonding and Reactivity

Computational chemistry provides powerful tools to investigate the intricate nature of bonding and reactivity in molecules like ethylene (B1197577) sulfone (thiirane 1,1-dioxide). Through various theoretical models, researchers can gain insights into structures, energies, and electronic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying the chemistry of cyclic sulfones. It offers a balance between computational cost and accuracy, making it suitable for investigating geometric parameters, reaction pathways, and electronic characteristics.

DFT calculations are instrumental in determining the equilibrium geometry of ethylene sulfone. Theoretical studies consistently highlight the significant ring strain imposed by the sulfone group. vulcanchem.com A defining feature of the this compound structure is its unusually long carbon-carbon (C-C) bond and comparatively short carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds. acs.orgroaldhoffmann.com This geometry is a direct consequence of the electronic interactions within the three-membered ring.

One theoretical study using ab initio molecular orbital calculations, a method related to DFT, optimized the geometries of several sulfones. For thiirane-1,1-dioxide, the calculated bond lengths were found to be in satisfactory agreement with experimental values where available. researchgate.net Another analysis, viewing the molecule as a complex of ethylene and sulfur dioxide (SO2), attributes the elongated C-C bond to electronic factors. acs.orgroaldhoffmann.com DFT calculations on related phosphine-sulfonate palladium complexes have also been used to optimize and understand the geometries of active catalyst species. mdpi.com

Table 1: Calculated and Experimental Geometric Parameters of this compound (Thiirane 1,1-dioxide)
ParameterCalculated Value (Method)Experimental Value (Microwave Spectroscopy)
C-C Bond Length1.590 Å (Microwave) cdnsciencepub.com1.590 Å cdnsciencepub.com
C-S Bond Length1.731 Å (Microwave) cdnsciencepub.com1.731 Å cdnsciencepub.com
S-O Bond Length1.439 Å (Microwave) cdnsciencepub.com1.439 Å cdnsciencepub.com

DFT calculations are crucial for mapping the potential energy surfaces of reactions involving this compound. This includes the characterization of short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.

For instance, in the palladium-catalyzed copolymerization of ethylene and methyl vinyl sulfone, DFT has been used to identify various transition states. mdpi.com These include states for cis/trans isomerization (ATS2Eiso), ethylene insertion (ATS3E), and chain propagation. mdpi.com The calculations reveal that isomerization is a necessary step before the insertion of ethylene into the polymer chain. mdpi.com

In ring-opening reactions, DFT can elucidate the structures of transition states and intermediates. For example, in the sulfenofunctionalization of alkenes, which can proceed through a thiiranium ion intermediate, DFT calculations have helped to distinguish between different possible cyclization pathways (e.g., 5-exo vs. 6-endo) by comparing the energies of the respective transition states. nih.gov Studies on the ring-opening of substituted thiiranes with amines show that the reaction pathway and the stability of the transition states are influenced by conjugative effects of substituents. colab.ws Similarly, DFT investigations into the diastereoconvergent oxidation of related cyclic compounds revealed that the process involves a ring-opening and recyclization mechanism, with calculated barriers of a reasonable magnitude for a room temperature reaction. chinesechemsoc.org

A key application of DFT is the calculation of reaction energetics, providing quantitative data on activation energies (Ea) and Gibbs free energies (ΔG). This information is vital for predicting reaction feasibility and understanding rate-determining steps.

DFT has also been used to compare the energetics of different reaction mechanisms. In the reaction between polysulfides and ethylene carbonate, calculations showed that attack at the ethyl carbon is more favorable than attack at the carbonyl carbon based on activation and Gibbs free energies. researchgate.net In another study on cyclic vinyl sulfones, the calculated difference in the heat of formation (ΔHf) between two conformers (0.93 kcal/mol) was in excellent agreement with the experimental energy difference (0.8 kcal/mol). beilstein-journals.org

Table 2: Selected DFT-Calculated Reaction Energetics for Sulfone-Related Reactions
Reaction / ProcessCatalyst System / ConditionsCalculated Energy Barrier (kcal/mol)Reference
Cis/trans IsomerizationPhosphine-sulfonate Palladium20.2 (ΔG‡) mdpi.com
Ethylene Insertion (Initiation)Phosphine-sulfonate Palladium26.4 (ΔG‡) mdpi.com
Chain Propagation (Ethylene insertion)Phosphine-sulfonate Palladium21.8 (ΔG‡) mdpi.com
Ring Opening of anti-diastereomerωB97M-V/def2-QZVP//PBE0-D3/def2-SVP21.4 (89.5 kJ/mol) chinesechemsoc.org
Methane (B114726) Activation (SOCM)Microkinetic simulation13.6 (57 kJ/mol) pnas.org

DFT provides detailed information about the electronic structure, including charge distribution and the nature of frontier molecular orbitals (HOMO and LUMO). In this compound and related molecules, the sulfone group is strongly electron-withdrawing. vulcanchem.com This polarization is key to its reactivity. DFT calculations on a fluorinated analog showed a 20% reduction in the LUMO energy compared to non-fluorinated versions, enhancing its electrophilicity and facilitating nucleophilic attack at the sulfur atom. vulcanchem.com

Analysis of frontier orbitals is essential for understanding reactivity, particularly in catalysis and cycloadditions. studyorgo.com In the copolymerization of ethylene and methyl vinyl sulfone, the interaction between the LUMO of the palladium catalyst and the HOMO of the incoming ethylene monomer is a key step. mdpi.com Similarly, the binding of ethylene to metal centers like titanium involves σ overlap from the filled ethylene π orbital to an empty metal d-orbital, and π back-donation from a semi-occupied metal d-orbital to the empty ethylene π* orbital. researchgate.net This classic Dewar-Chatt-Duncanson model of bonding is supported by DFT calculations and explains the rehybridization and bond elongation upon adsorption. diva-portal.org

The charge distribution and orbital interactions within the this compound ring itself are responsible for its unique geometry. The interaction between the ethylene fragment orbitals and the SO2 fragment orbitals leads to a withdrawal of bonding electron density from the ethylene π level, weakening and lengthening the C-C bond. acs.orgroaldhoffmann.com

Determination of Reaction Energetics (Activation and Gibbs Free Energies)

Molecular Orbital Theory and Bonding Analysis in Sulfur-Containing Heterocycles

Molecular Orbital (MO) theory offers a fundamental framework for understanding the bonding in molecules like this compound. A particularly insightful approach, supported by extended Hückel and ab initio calculations, describes the molecule as a complex formed from the interaction of an ethylene fragment and an SO2 fragment. acs.orgroaldhoffmann.comcdnsciencepub.com

This model effectively explains the unusual bond lengths observed in this compound. acs.orgroaldhoffmann.com The bonding can be dissected into two main interactions:

σ-Donation: Electron density is donated from the filled π-bonding orbital of the ethylene fragment to a low-lying, empty acceptor orbital of the SO2 fragment. This interaction removes electron density from the C-C bonding region.

π-Back-donation: Electron density is donated from a filled orbital of the SO2 fragment into the empty π* antibonding orbital of the ethylene fragment. Populating the ethylene π* orbital directly weakens the C-C bond. acs.orgroaldhoffmann.com

Both of these interactions contribute to the weakening and lengthening of the C-C bond compared to a typical double or single bond. acs.org The SO2 group is particularly effective at this; its orbitals are well-suited in energy and symmetry to strongly interact with the ethylene π system, leading to more significant population of the ethylene π* orbital than in the analogous ethylene episulfide (thiirane) or episulfoxide. acs.orgroaldhoffmann.com This MO analysis not only rationalizes the observed structure but also correctly predicts that the thermal ring-opening of this compound should proceed via a disrotatory pathway. acs.orgroaldhoffmann.com

Comparative Bonding Analysis of Thiirane (B1199164), Thiirane 1-Oxide, and Thiirane 1,1-Dioxide

The progressive oxidation of the sulfur atom in the three-membered thiirane ring leads to significant and non-intuitive changes in the molecule's geometry. A comparative analysis of thiirane, thiirane 1-oxide (ethylene episulfoxide), and thiirane 1,1-dioxide (this compound) reveals a remarkable trend in carbon-carbon and carbon-sulfur bond lengths. acs.orgroaldhoffmann.com

Ab initio molecular orbital calculations and experimental data from microwave spectroscopy show that the geometries of thiirane and thiirane 1-oxide are relatively "normal," with C-C and C-S bond distances falling within expected ranges. acs.orgroaldhoffmann.com In stark contrast, thiirane 1,1-dioxide features an unusually long C-C bond and significantly shorter C-S bonds. acs.orgroaldhoffmann.com This suggests a fundamental shift in the electronic structure of the ring upon the second oxidation of the sulfur atom.

Theoretical calculations, such as those at the STO-3G* level, have successfully reproduced these geometric trends. researchgate.netcdnsciencepub.com The analysis of the bonding in these molecules can be approached by considering them as complexes formed between an ethylene fragment and a sulfur atom (S), a sulfinyl group (SO), or a sulfonyl group (SO₂), respectively. acs.orgroaldhoffmann.com This approach helps to rationalize the observed structural changes.

Comparative Bond Lengths (in Ångströms) for Thiirane and its Oxides
CompoundC-C Bond Length (Å)C-S Bond Length (Å)Source
Thiirane (Ethylene Sulfide)1.4921.819 acs.org
Thiirane 1-Oxide (Ethylene Episulfoxide)1.5041.822 acs.org
Thiirane 1,1-Dioxide (this compound)1.5901.731 acs.org
Theoretical Explanations for Anomaly in Carbon-Carbon Bond Lengths in Episulfones

The exceptionally long C-C bond in thiirane 1,1-dioxide (1.590 Å) compared to thiirane (1.492 Å) and even ethane (B1197151) (typically ~1.54 Å) is a significant structural anomaly that has been a subject of theoretical investigation. acs.orghokudai.ac.jp The explanation lies in the nature of the orbital interactions between the ethylene fragment and the SO₂ group. acs.orgroaldhoffmann.com

Two primary factors, derived from a fragment molecular orbital analysis, contribute to the weakening and lengthening of the C-C bond in the episulfone: acs.orgroaldhoffmann.com

Interaction with Ethylene π * Orbital : The SO₂ fragment possesses a low-lying acceptor orbital of the correct symmetry to interact with the π* (antibonding) orbital of the ethylene fragment. acs.orgroaldhoffmann.com This interaction leads to a transfer of electron density into the ethylene π* orbital. Populating this antibonding orbital effectively weakens the C-C bond, causing it to lengthen. The SO₂ group is a much better π-acceptor than the sulfur atom in thiirane, making this effect much more pronounced in the sulfone. acs.org

Interaction with Ethylene π Orbital : The SO₂ fragment can also withdraw electron density from the π (bonding) orbital of the ethylene fragment. acs.orgroaldhoffmann.com This interaction is enhanced if sulfur 3d orbitals are included in the calculation, as they improve the overlap and increase the withdrawal of bonding electron density. acs.org This depletion of electrons from the C-C bonding orbital further contributes to its weakening.

Essentially, the SO₂ group acts as both a strong σ-acceptor and π-acceptor, pulling electron density from the C-C bonding region and pushing it into the C-C antibonding region, resulting in a significantly longer and weaker bond. acs.orgroaldhoffmann.com

Predictions for Ring Opening Stereochemistry (Conrotatory vs. Disrotatory)

The electronic structure that explains the anomalous C-C bond length also dictates the stereochemical course of the thermal ring-opening of these three-membered rings. Based on orbital symmetry conservation principles, theoretical analyses predict distinct stereochemical outcomes for the thermal decomposition of thiirane and thiirane 1,1-dioxide. acs.orgroaldhoffmann.com

The thermal electrocyclic ring-opening of a cyclobutene (B1205218) to a butadiene is a classic example where a 4π-electron system undergoes a conrotatory opening. imperial.ac.uk Conversely, a 6π-electron system like the cyclohexadiene-hexatriene isomerization proceeds via a disrotatory path. imperial.ac.uk

In the case of episulfones, the analysis of the frontier molecular orbitals leads to the prediction that the thermal decomposition of thiirane 1,1-dioxide into ethylene and sulfur dioxide should proceed through a disrotatory pathway. acs.orgroaldhoffmann.com This is in contrast to the predicted ring-opening of thiirane, which is expected to follow a conrotatory path. acs.orgroaldhoffmann.com These predictions are based on the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system and how that symmetry is conserved as the C-C bond breaks and the molecule fragments.

Computational Modeling of Sulfone-Related Chemical Systems

DFT Studies on Copolymerization Mechanisms (e.g., Ethylene/Methyl Vinyl Sulfone)

Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the complex mechanisms of transition metal-catalyzed polymerizations. DFT calculations have been employed to understand the copolymerization of ethylene with polar vinyl monomers like methyl vinyl sulfone (MVS), providing insights that are difficult to obtain through experimental means alone. mdpi.com

Studies have computationally investigated the copolymerization of ethylene and MVS using different palladium catalysts, such as those based on phosphine-sulfonate and α-diimine ligands. mdpi.com These calculations can explain why certain catalysts are effective while others are inactive. For instance, DFT studies on a phosphine-sulfonate palladium catalyst revealed that the 2,1-selective insertion of MVS into the growing polymer chain is energetically favorable. mdpi.comresearchgate.net This selectivity is attributed to factors like a slightly twisted dihedral angle in the transition state and lower geometric deformation energy. mdpi.com

The calculations also showed that for the active phosphine-sulfonate catalyst, the energy barrier for MVS insertion was slightly lower than that for ethylene insertion, explaining the successful incorporation of the polar monomer into the polymer backbone. mdpi.com In contrast, for an inactive α-diimine palladium catalyst, the product formed after the first MVS insertion was found to be very stable. researchgate.netresearchgate.net A strong "O-backbiting" interaction, where the oxygen of the sulfone group coordinates to the palladium center, was identified. This interaction hampered the subsequent insertion of ethylene, effectively poisoning the catalyst and halting polymerization. mdpi.comresearchgate.net These computational findings offer crucial guidance for the rational design of new, more efficient catalysts for producing functionalized polyolefins. researchgate.net

Theoretical Studies of Sulfone-Based Electrolytes and Their Interactions in Batteries

Sulfone-based solvents are highly promising for use as electrolytes in high-voltage lithium-ion batteries due to their exceptional oxidative stability. researchgate.net Theoretical studies, particularly those using DFT, have been critical in understanding the source of this stability and the interactions occurring within the electrolyte at a molecular level. acs.org

Computational investigations have shown that strong interactions between lithium salts and the sulfonyl functional groups play a vital role in enhancing both ionic conductivity and electrochemical stability. acs.org Furthermore, molecular dynamics simulations and DFT calculations have revealed that anions and surrounding solvent molecules can significantly influence the oxidation potential. An important finding from these simulations is that during the oxidation of sulfone-anion clusters, the formation of corrosive hydrofluoric acid (HF) is suppressed, unlike in carbonate-based systems. This theoretical insight helps explain the improved cycling performance and longevity of batteries using sulfone-based electrolytes.

Research Applications and Advanced Sulfone Derivatives

Sulfone-Containing Polymers and Materials

Sulfone-containing polymers are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. syensqo.com These characteristics make them suitable for a wide range of applications, from aerospace components to medical devices. syensqo.comnih.gov

Polyethersulfone (PES) is a prominent member of the sulfone polymer family, widely recognized for its use in advanced membrane technologies. appliedmembranes.comwikipedia.orgresearchgate.net Its inherent properties, such as good mechanical strength and the ability to form membranes with controlled pore sizes, make it a material of choice for applications like ultrafiltration, hemodialysis, and gas separation. appliedmembranes.comwikipedia.org PES is also utilized in various functional materials due to its biocompatibility and resistance to sterilization techniques. nih.govrsc.org However, the intrinsic hydrophobicity of PES can lead to membrane fouling, a phenomenon where particles deposit on the membrane surface, reducing its efficiency. mdpi.comnih.gov To counteract this, research has focused on modifying the surface of PES membranes to enhance their hydrophilicity. nih.govresearchgate.net

The synthesis of polyethersulfones typically involves a nucleophilic aromatic substitution polycondensation reaction. mdpi.com By carefully selecting the monomers and controlling the reaction conditions, it is possible to tailor the microstructure of the resulting polymer. For instance, the incorporation of different functional groups or comonomers can alter the polymer's properties. mdpi.com Research has explored the synthesis of PES copolymers with varying compositions to achieve desired characteristics such as increased hydrophilicity or specific functionalities. mdpi.comdntb.gov.ua Techniques like controlling the end-groups of the polymer chains have also been investigated to influence the surface properties of PES materials. core.ac.uk The molar ratio of the monomers used during synthesis directly impacts the final composition and, consequently, the physical and chemical properties of the copolymer. mdpi.com

Below is a table summarizing the synthesis of copoly(ether sulfone)s with varying monomer ratios and their resulting properties.

DHDPS/DPA Molar Ratio in Feed Calculated Molar Composition (ESES/ESDPA) Glass Transition Temperature (Tg) (°C) **Water Contact Angle (°) **
100:0100:022575
90:1091:922072
80:2082:1821568
70:3071:2921065
50:5052:4820060
30:7033:6719055
0:1000:10018050

Data sourced from MDPI. mdpi.com

Sulfonated polyethersulfone (sPES) is a modified form of PES that contains sulfonic acid (-SO3H) groups. researchgate.net This modification significantly enhances the polymer's hydrophilicity and introduces ion-exchange capabilities. nih.gov As a result, sPES has garnered considerable attention for its use in proton exchange membranes (PEMs) for fuel cells and in various ion-exchange applications. wikipedia.orgpmarketresearch.comresearchgate.net The sulfonic acid groups facilitate the transport of protons, a crucial function in PEM fuel cells. researchgate.net The ion-exchange capacity of sPES membranes can be tailored by controlling the degree of sulfonation. researchgate.net These membranes are also used in applications like water treatment and the separation of ions from aqueous solutions. nih.govpmarketresearch.com

The properties of sPES membranes make them suitable for a variety of applications:

Proton Exchange Membranes (PEMs) in Fuel Cells: sPES membranes show promising proton conductivity, which is essential for the efficient operation of fuel cells. pmarketresearch.comresearchgate.net

Ion-Exchange Applications: The sulfonic acid groups allow for the exchange of cations, making sPES useful in water purification and the removal of specific ions. nih.govhawach.comspecartridge.com

Medical and Healthcare: sPES is used in hemodialysis membranes due to its biocompatibility and ability to filter toxins from the blood. pmarketresearch.com

Chemical Processing: These polymers are used for corrosion-resistant coatings and in processes that require the separation of ions. pmarketresearch.com

The robust nature of polyethersulfone presents challenges for its disposal and recycling. chemrxiv.org Landfilling and incineration are common but environmentally detrimental methods. chemrxiv.org Consequently, research is actively exploring chemical recycling strategies to break down PES waste into valuable chemical intermediates or back to its original monomers. chemrxiv.orgrsc.org One promising approach is aminolysis, which uses amines to depolymerize PES at moderate temperatures. chemrxiv.orgrsc.org This process can yield the starting monomer, bisphenol S (BPS), and other valuable derivatives that can be used in applications like the synthesis of luminescent materials for OLEDs. chemrxiv.orgrsc.org This "upcycling" strategy transforms polymer waste into products with higher value, offering a more sustainable and economically viable solution to plastic waste. rsc.org

Recycling Method Description Potential Products Advantages
Mechanical Recycling Reprocessing of polymer waste by melting and extrusion.Downgraded materials with reduced properties.Industry-compliant process.
Chemical Recycling (Aminolysis) Depolymerization using amines at moderate temperatures.Starting monomer (Bisphenol S), OLED derivatives.Recovers virgin-quality monomer, potential for upcycling. chemrxiv.orgrsc.org

Poly(ethylene sulfone) is synthesized through the copolymerization of ethylene (B1197577) and sulfur dioxide. osti.govosti.gov This reaction can be initiated by various methods, including gamma radiation and chemical catalysts like azo compounds. osti.govosti.gov The resulting copolymer typically has a 1:1 alternating structure of ethylene and sulfur dioxide units, particularly when terminal olefins are used. acs.org The polymerization can be carried out in the liquid or gas phase, with reaction conditions influencing the polymerization rate and yield. osti.gov Research has shown that the copolymerization of ethylene and SO2 is a classic example of alternating radical copolymerization. researchgate.net However, the use of corrosive and hazardous SO2 gas presents practical challenges for large-scale production. researchgate.net

Poly(sulfone-esters) are a class of polymers that incorporate both sulfone and ester functional groups in their backbone. A notable example is poly(vinyl ester sulfone), which has been shown to undergo rapid degradation in the presence of a base. acs.orgnih.gov The sensitivity of these polymers to base-triggered degradation can be tuned by altering the identity of the ester functional group. acs.orgnih.gov For instance, poly(vinyl chloroacetate (B1199739) sulfone) degrades more rapidly than poly(vinyl pivalate (B1233124) sulfone). acs.orgnih.gov This tunable degradation makes these polymers promising for applications such as microcapsules for the controlled and staged release of active substances. acs.org Similarly, hydrogels made from copolymers with carbamate (B1207046) crosslinks containing sulfone groups exhibit tunable degradation rates based on the electron-withdrawing nature of the sulfone group and the molecular weight of polyethylene (B3416737) glycol (PEG) pendant groups. rsc.org

The following table shows the degradation times for P(EG)xMA hydrogels with different crosslinkers and PEG molecular weights.

Polymer Crosslinker Degradation Time (days)
P(EG)3MA4-chlorophenyl sulfone (R3)52
P(EG)4–5MA4-chlorophenyl sulfone (R3)13
P(EG)8–9MA4-chlorophenyl sulfone (R3)6

Data sourced from RSC Publishing. rsc.org

Sulfonated Polyethersulfones (sPES) for Proton Exchange Membranes and Ion-Exchange Applications

Sulfone-Decorated Conjugated Polymers in Heterogeneous Photocatalysis

Sulfone-decorated conjugated polymers (CPs) have emerged as promising materials for heterogeneous photocatalysis. rsc.org The integration of sulfone groups into the polymer backbone creates robust active sites and promotes efficient charge separation and transfer, which are crucial for high photocatalytic activity. rsc.org These polymers, which include covalent organic frameworks (COFs), conjugated microporous polymers (CMPs), and linear conjugated polymers (LCPs), have demonstrated significant potential in various photocatalytic applications such as hydrogen evolution, organic transformations, and methane (B114726) oxidation. rsc.org

The strong electron-withdrawing nature of the sulfone group enhances the intramolecular interactions and extends the conjugation within the polymer, facilitating charge transfer. rsc.org This has led to the development of sulfone-containing photocatalysts with impressive apparent quantum efficiencies. acs.org For example, certain sulfone-containing materials have achieved apparent quantum efficiencies of 29.3% at 420 nm. acs.org The systematic inclusion of dibenzo[b,d]thiophene sulfone units in linear polymer backbones has been shown to significantly improve hydrogen evolution rates. acs.org

The structural design of these polymers plays a critical role in their photocatalytic performance. rsc.orgdntb.gov.ua Researchers are exploring various design strategies to optimize charge separation and transfer dynamics. rsc.org One of the key advantages of sulfone-decorated CPs is their stability, allowing them to be used in multiple reaction cycles without a significant loss of activity. rsc.org Furthermore, they can be combined with inorganic photocatalysts to form heterojunctions, which further enhance exciton (B1674681) dissociation and charge transfer. rsc.org

Table 1: Performance of Sulfone-Containing Polymer Photocatalysts

Polymer TypeApplicationKey FindingApparent Quantum Yield (AQY)Reference
Dibenzo[b,d]thiophene sulfone-based linear polymerHydrogen EvolutionIncreased sulfone content correlates with higher hydrogen evolution rate.29.3% at 420 nm acs.org
Dibenzothiophene sulfone-conjugated microporous polymer (S-CMP3)Hydrogen ProductionOutperformed fluorene (B118485) analogues.13.2% at 420 nm acs.org
Sulfone-decorated CPs (general)Various Photocatalytic ReactionsStable and reusable for several cycles.Not specified rsc.org

This compound in Synthetic Organic Chemistry

Function as a Synthetic Intermediate or Synthon in Complex Molecule Synthesis (e.g., Ethylene Tetraanion Synthon)

Sulfones are recognized as versatile building blocks in organic synthesis, acting as "chemical chameleons" due to their adaptable reactivity. researchgate.netthieme-connect.com They can function as nucleophiles, electrophiles, or radicals depending on the reaction conditions. researchgate.net This versatility makes sulfone-containing intermediates highly valuable in the synthesis of complex molecules. thieme-connect.com

A notable application is the use of a bis(sulfone) as an ethylene tetraanion synthon. researchgate.net This concept is demonstrated in the synthesis of dihydrojasmone, where a molecule containing two sulfone groups serves as a precursor to a key intermediate. researchgate.net The sulfonyl groups facilitate specific bond formations and can be readily removed at a later stage. thieme-connect.com This strategic use of sulfones allows for the construction of intricate molecular architectures that would be challenging to access through other methods. beilstein-journals.org

Utility in the Construction of Novel Polycyclic Systems (e.g., via Diels-Alder and Ring-Rearrangement Metathesis)

A novel synthetic strategy for creating diverse polycyclic sulfones utilizes the Diels-Alder reaction and ring-rearrangement metathesis (RRM) as key steps. beilstein-journals.orgnih.gov This approach enables the construction of tri- and tetracyclic sulfone systems with six-, seven-, or eight-membered fused rings. beilstein-journals.org A distinctive feature of this method is the formation of trans-ring junctions, which contrasts with the all-cis junctions typically produced in RRM sequences. beilstein-journals.org

The process begins with simple, commercially available starting materials, which undergo a Diels-Alder reaction followed by RRM to yield complex polycyclic structures. beilstein-journals.org This strategy has been successfully applied to synthesize a variety of intricate products that are not easily accessible through conventional retrosynthetic routes. beilstein-journals.org The versatility of this approach is further enhanced by the ability to generate a library of polycyclic compounds by varying the dienophile component in the Diels-Alder reaction. semanticscholar.org

Advanced Sulfone Derivatives in Specialized Research Domains

Poly(Ethylene Glycol) Vinyl Sulfone for Selective Bioconjugation and Protein Modification

Poly(ethylene glycol) vinyl sulfone (PEG-VS) is a valuable reagent for the selective modification of proteins, a process often referred to as PEGylation. nih.govscispace.com This technique is widely used to improve the pharmaceutical properties of biomolecules. The vinyl sulfone group is highly selective for reacting with sulfhydryl groups of cysteine residues compared to the amino groups of lysine (B10760008) residues, particularly at a pH below 9. nih.govscispace.com

The synthesis of PEG-VS involves the conversion of chloroethyl sulfone PEG (CES-PEG) in the presence of a base. nih.gov PEG-VS is stable in water at neutral pH. nih.gov Studies with reduced ribonuclease have demonstrated that the reaction with cysteine groups is rapid and selective at a pH range of 7-9. nih.govscispace.com In contrast, the reaction with lysine residues is significantly slower. nih.gov This high selectivity allows for the targeted attachment of PEG to specific sites on a protein, which is crucial for maintaining the protein's biological activity. nih.govscispace.com

Table 2: Reactivity of Poly(ethylene glycol) Vinyl Sulfone (PEG-VS)

Functional GrouppHReaction RateSelectivityReference
Sulfhydryl (Cysteine)7-9RapidHigh nih.govscispace.com
Amino (Lysine)9.3Slow (complete after 100h)Low nih.gov

Sulfones in Electrolyte Formulations for Advanced Energy Storage Devices

Sulfone-based solvents are being extensively investigated for use in the electrolytes of advanced energy storage devices, such as lithium-ion batteries, due to their high electrochemical and thermal stability. nih.govresearchgate.netsemanticscholar.org They are considered promising candidates for high-voltage applications, as they can be stable at potentials above 5.5 V vs. Li/Li+. researchgate.net

Various cyclic and acyclic sulfones have been synthesized and evaluated as electrolyte solvents. researchgate.net While their anodic stability is generally high, their compatibility with graphitic anodes depends on the structure of their alkyl substituents. researchgate.net Formulations combining ethylene carbonate with dimethyl sulfone have shown improved safety characteristics, with high flash points exceeding 140 °C. nih.gov

Electrolytes based on tetramthis compound (sulfolane) in combination with lithium bis(fluorosulfonyl)imide (LiFSI) have demonstrated the ability to support reversible electrochemical reactions at both high-voltage cathodes and graphitic anodes. ucsd.edu These carbonate-free electrolytes exhibit fast ion conduction and non-flammability. ucsd.edu The addition of sulfones like ethyl isopropyl sulfone to conventional carbonate-based electrolytes has also been shown to improve the cycle stability of high-voltage lithium-ion batteries. acs.org However, challenges such as the high viscosity of some sulfones and their poor compatibility with highly graphitic anodes remain areas of active research. mdpi.com

Table 3: Properties of Various Sulfone-Based Electrolytes

Sulfone Component(s)Conducting Salt(s)Key Advantage(s)ApplicationReference
Ethylene Carbonate / Dimethyl Sulfone (80:20 wt/wt)LiBF₄, LiTFSI, LiBOBHigh flash point (>140 °C), improved safetyLi-ion batteries nih.gov
Tetramthis compound (Sulfolane)LiFSICarbonate-free, supports high-voltage cathode and graphite (B72142) anodeHigh-voltage Li-ion batteries ucsd.edu
Ethyl Isopropyl Sulfone (additive)Not specifiedImproves cycle stability at high voltageHigh-voltage Li-ion batteries acs.org
Ethyl Methyl SulfoneLiPF₆Environmentally friendly, high flash pointLi-ion batteries mdpi.com
Ethyl Vinyl Sulfone, Tetramthis compound, Ethyl Methyl SulfoneLiTFSIInvestigated for Li-O₂ battery applicationLi-O₂ batteries acs.org

Development of Fluorescent Probes Incorporating Sulfone Moieties for Chemical Detection

The integration of the sulfone group into fluorogenic molecules has become a pivotal strategy in the design of advanced fluorescent probes for chemical detection. The strong electron-withdrawing nature of the sulfonyl functional group can be harnessed to modulate the photophysical properties of a chromophore, leading to the development of sensors that exhibit changes in fluorescence upon interaction with a specific analyte. This interaction can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or a specific chemical reaction between the probe and the analyte. Researchers have successfully applied this strategy to create probes for a diverse range of targets, from metal ions and organic pollutants to changes in the microenvironment, such as viscosity.

One prominent area of research involves the use of sulfone-functionalized metal-organic frameworks (MOFs) as highly sensitive and selective fluorescent sensors. acs.orgacs.org These materials combine the luminescent properties of organic linkers containing sulfone moieties with the structural advantages of MOFs. For instance, a series of four sulfone-functionalized MOFs were synthesized at room temperature using a benzothiophene-5,5′-dioxide-3,7-dicarboxylate (3,7-DBTDC²⁻) linker. acs.org These nano-probes demonstrated excellent capabilities for the ultrafast detection of organic pollutants like 4-nitroaniline (B120555) (4-NA) and 2,4,6-trinitrophenol (TNP) in water, with detection occurring within 20 seconds. acs.orgacs.org The sensing mechanism is based on fluorescence quenching, where the interaction between the sulfone group of the probe and the analyte disrupts the fluorescence emission. acs.org

In a different approach, a sulfone-functionalized MOF, [Al(OH)(SDBA)] (where H₂SDBA is 4,4'-sulfonyldibenzoic acid), was post-synthetically modified with europium ions (Eu³⁺) to create a ratiometric fluorescent probe. nih.gov This probe, Eu³⁺@CAU-11, exhibited the unusual ability to dually sense and distinguish between iron (Fe³⁺) and copper (Cu²⁺) ions in different solvent systems, showcasing the versatility of sulfone-based MOF sensors. nih.gov

Table 1: Performance of Sulfone-Functionalized MOF Fluorescent Probes

Probe NameTarget AnalyteDetection LimitQuenching Constant (Ksv)Detection TimeReference
[Zn2(3,7-DBTDC)2(bpma)2]4-Nitroaniline (4-NA)125 ppbNot Specified< 20 s acs.org
[Zn2(3,7-DBTDC)2(bpma)2]2,4,6-Trinitrophenol (TNP)364 ppbNot Specified< 20 s acs.org
Eu³⁺@CAU-11Fe³⁺Not SpecifiedNot SpecifiedNot Specified nih.gov
Eu³⁺@CAU-11Cu²⁺Not SpecifiedNot SpecifiedNot Specified nih.gov

Another innovative application of sulfone chemistry is in the creation of fluorescent probes that are sensitive to changes in their local environment. A series of vinyl sulfone-NH₂-based push-pull fluorophores were developed as viscosity sensors. researchgate.netrsc.orgscispace.com These molecules possess a donor-π-acceptor (D-π-A) structure, where the amino group acts as the electron donor and the vinyl sulfone group acts as the electron acceptor. researchgate.net In solvents of varying polarity, these probes showed negligible changes in their absorption spectra but demonstrated significant fluorescence enhancement in the 403–490 nm range. researchgate.netscispace.com Notably, the fluorescence intensity of one such probe, 4d , increased by approximately 85-fold with increasing viscosity, making it a highly sensitive tool for monitoring viscosity changes, for instance, within cancer cells. researchgate.netrsc.org

Table 2: Photophysical Properties of Vinyl Sulfone-NH₂ Fluorescent Probes in Different Solvents

ProbeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference
4aTolueneNot Specified403 scispace.com
4aPBS Buffer (pH 7.4)Not Specified452 scispace.com
4bTolueneNot Specified403 scispace.com
4bPBS Buffer (pH 7.4)Not Specified452 scispace.com
4a-4d (general)Various SolventsNegligible Change403-490 researchgate.net

Furthermore, the sulfone group has been instrumental in the development of near-infrared (NIR) fluorescent dyes for bioimaging. A new class of dyes, named sulfone-rhodamines (SO₂Rs), was created by replacing the oxygen atom at the 10-position of a rhodamine scaffold with a sulfone group. researchgate.netacs.org This modification resulted in a surprising bathochromic shift, pushing the absorption and emission maxima to 700–710 nm and 728–752 nm, respectively. researchgate.netacs.org This is significantly longer than their oxygen, carbon, or silicon-containing rhodamine counterparts, a phenomenon attributed to an unusual d conjugation. researchgate.net These SO₂R dyes, particularly those with disubstituted meso-phenyl groups, exhibit high photostability and large extinction coefficients, making them excellent candidates for long-term bioimaging applications, including the specific localization within lysosomes. acs.org The development of these advanced sulfone derivatives highlights the power of molecular engineering to create high-performance probes for complex biological investigations. acs.org

Future Research Directions in Ethylene Sulfone Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of sulfones is pivotal to their application, and a strong emphasis is being placed on developing environmentally benign and efficient synthetic routes. nih.gov Traditional methods often involve harsh conditions or the use of hazardous reagents, prompting a shift towards greener alternatives. jchemrev.com Future research will likely prioritize the following areas:

Photocatalysis and Electrochemistry: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, offering a green, sustainable, and cost-effective methodology. nih.gov It enables reactions at room temperature, reducing energy consumption and accommodating sensitive substrates. nih.govmdpi.com Future work will likely expand the use of photocatalysis for the synthesis of various sulfone structures, including cyclic sulfones like ethylene (B1197577) sulfone derivatives. nih.govrsc.org Similarly, electrochemical methods represent a promising avenue for sustainable sulfone synthesis. nih.gov

Catalyst-Free and Additive-Free Reactions: A major goal is to develop reactions that proceed without the need for metal catalysts or additives, which can increase costs and generate waste. mdpi.com Recent successes in the catalyst-free synthesis of allylic sulfones under ambient conditions highlight the potential of this approach. mdpi.com

Atom-Economical and Solvent-Free Approaches: Methodologies that maximize the incorporation of all atoms from the reactants into the final product are central to green chemistry. mdpi.com Microwave-assisted synthesis, particularly when conducted in environmentally friendly solvents like water or under solvent-free conditions, presents a sustainable and efficient alternative for producing compounds like β-amino sulfones from divinyl sulfone. acs.org

Green Synthesis StrategyKey FeaturesPotential Application for Ethylene Sulfone
Visible-Light Photocatalysis Uses light as an energy source; mild reaction conditions; cost-effective. nih.govSynthesis of functionalized cyclic sulfones; polymerization reactions.
Catalyst- & Additive-Free Synthesis Reduces waste and production costs; simplifies purification. mdpi.comDirect synthesis of this compound derivatives from simple precursors.
Microwave-Assisted Synthesis Rapid reaction times; often solvent-free or uses green solvents (e.g., water). acs.orgAza-Michael additions to divinyl sulfone (a related structure); ring-opening reactions.
Flow Chemistry Enables scalability and reproducibility of photocatalytic and gas-liquid reactions; minimizes waste. rsc.orgLarge-scale, sustainable production of this compound-based monomers and polymers.

In-depth Mechanistic Elucidation of Complex Sulfone Transformations

A deeper understanding of the reaction mechanisms governing sulfone transformations is crucial for optimizing existing reactions and discovering new ones. The versatility of the sulfone group allows it to participate in a wide array of reactions, often involving complex, multi-step pathways. researchgate.net

Future research will leverage a combination of advanced analytical and computational techniques to unravel these mechanisms. In-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy and cyclic voltammetry (CV) can provide invaluable data on reactive intermediates and reaction kinetics. acs.orgfrontiersin.org For instance, mechanistic studies have been crucial in understanding the photocatalytic synthesis of cyclic sulfones and the transformation of sulfones into other functional groups like nitrones. acs.orgresearcher.life

Key areas for future mechanistic investigation include:

Radical Pathways: Many novel sulfone syntheses proceed via radical intermediates. nih.gov Elucidating the generation and reactivity of sulfonyl radicals is essential for controlling reaction outcomes, as seen in the proposed mechanism for the sulfonyl cyclization of alkyl diiodides with SO₂. nih.govmdpi.com

Desulfitative Cross-Coupling: The ability of sulfones to act as substrates in catalytic cross-coupling reactions is a burgeoning field. rsc.org Mechanistic studies are vital to understand the C–S bond activation process and expand the scope of these powerful C–C bond-forming reactions. rsc.org

Photodegradation Pathways: Understanding the environmental fate of sulfone-containing materials requires knowledge of their degradation mechanisms. Studies on the photodegradation of related sulfur compounds suggest that photoinduced SO₂ extrusion could be a relevant pathway for sulfones under certain conditions. acs.org

Rational Design of Sulfone-Based Materials with Tailored Functionalities

This compound and other sulfone-containing monomers are valuable building blocks for creating advanced materials with precisely controlled properties. ontosight.ai The rational design of these materials involves strategically incorporating the sulfone group to influence characteristics such as thermal stability, chemical resistance, solubility, and biocompatibility. ontosight.aisolvay.com

High-Performance Polymers: Poly(ether sulfone) (PES) and related polymers are known for their excellent thermal and mechanical properties. rsc.orgresearchgate.net Future research will focus on creating novel sulfone-based polymers, potentially using this compound as a comonomer, to achieve enhanced performance for specific applications. mdpi.comresearchgate.net This includes developing materials for upcycling strategies, such as the one-step conversion of polycarbonate waste into valuable poly(aryl ether sulfone)s. pnas.org

Biomedical Applications: The sulfone group is featured in materials designed for biomedical use. Divinyl sulfone is a common cross-linker for creating smart hydrogels for drug delivery and tissue engineering. frontiersin.org Poly(ethylene glycol) vinyl sulfone is widely used for the selective modification of proteins and peptides. acs.org Future work will involve designing new this compound-based monomers and cross-linkers to create biocompatible and biodegradable materials with tailored functionalities for applications like enzyme inhibition and advanced medical devices. ontosight.aimdpi.comnih.gov

Functional Membranes: Sulfonated polymers are critical for developing membranes for clean energy technologies, such as proton exchange membranes for fuel cells. researchgate.netnih.gov The rational design of sulfonated copolymers, including those based on poly(ether sulfone), aims to optimize proton conductivity, dimensional stability, and fuel retardation. researchgate.netresearchgate.net

Advanced Integration of Computational Predictions with Experimental Validations

The synergy between computational chemistry and experimental synthesis is accelerating the pace of discovery in sulfone chemistry. mdpi.com Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction feasibility, understanding reaction mechanisms, and designing novel molecules and materials. pnas.org

Future research will see an even deeper integration of these approaches:

Predictive Synthesis: Computational methods can predict the spontaneity and outcomes of polymerization reactions, guiding the experimental synthesis of materials like sulfonated poly(arylene ether sulfone)s (SPAES). mdpi.com DFT studies can clarify the role of catalysts and reagents, as demonstrated in the conversion of polycarbonates to poly(aryl ether sulfone)s, where computations revealed the dual catalytic role of carbonate salts. pnas.org

Mechanism and Reactivity Analysis: Computational studies are used to map complex reaction pathways, identify transition states, and calculate activation energies, providing insights that are difficult to obtain experimentally. mdpi.comresearchgate.net This has been applied to the copolymerization of methyl vinyl sulfone with ethylene and to understand the structure-reactivity relationships in sulfone transformations. mdpi.comcas.cn

Materials by Design: Molecular dynamics simulations and molecular docking are being used to predict the properties of sulfone-based materials, such as the hemocompatibility of modified polyether sulfone dialysis membranes, before they are synthesized. researchgate.net This "materials by design" approach, increasingly incorporating machine learning, will allow for the rapid screening of vast chemical spaces to identify promising candidates for specific applications. researchgate.netmdpi.com

Computational MethodApplication in Sulfone ChemistryResearch Example
Density Functional Theory (DFT) Predicting reaction spontaneity; elucidating reaction mechanisms; calculating thermochemistry. pnas.orgmdpi.comInvestigating the copolymerization of MVS and ethylene; predicting the role of catalysts in polymer conversion. mdpi.compnas.org
Molecular Dynamics (MD) Simulation Assessing material properties like hemocompatibility; simulating polymer structures. researchgate.netEvaluating modified Polyether Sulfone (PES) membranes for dialysis applications. researchgate.net
Automatic Mechanism Generation Creating detailed kinetic models for complex reaction networks. mit.eduModeling the oxidation of sulfur-containing compounds. mit.edu

Exploration of Novel Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound and its polymeric derivatives make them candidates for a range of emerging technological and scientific fields. While established in areas like polymer chemistry, future research will explore their potential in new and interdisciplinary contexts. nih.gov

Clean Energy and Sustainability: Sulfone-based polymers are being developed for applications in flow batteries, fuel cells, and gas separation membranes. researchgate.netresearchgate.net The excellent stability of poly(ether sulfone) makes it a promising base material for these technologies. researchgate.net Furthermore, the chemical recycling of sulfone-based polymers and the conversion of plastic waste into these high-value materials represent a key area of sustainable technology. rsc.orgacs.org

Advanced Functional Materials: The sulfone group can be incorporated into polymers to create materials with novel optical or electronic properties. For example, poly(N-aryleneindole ether sulfone) has been designed as a fluorescent switch. rsc.org There is also potential in using sulfone-based polymers to create luminescent materials through upcycling processes. rsc.org

Bioconjugation and Chemical Biology: Vinyl sulfones are established Michael acceptors used for bioconjugation, particularly for linking polyethylene (B3416737) glycol (PEG) to proteins. acs.orgjenkemusa.com Future research could develop novel this compound-based reagents with different reactivity profiles for creating sophisticated bioconjugates, probes, and inhibitors for studying biological systems. nih.gov

Q & A

Q. What are the predominant synthetic methodologies for ethylene sulfone derivatives in organic chemistry, and how are reaction conditions optimized?

this compound derivatives are commonly synthesized via ring-rearrangement metathesis (RRM) using Grubbs catalysts (e.g., G-II) under ethylene gas in refluxing toluene. Optimization involves adjusting substrate concentration (e.g., 0.0024–0.0034 M), reaction time, and steric considerations to favor cyclization over side reactions. Characterization relies on 1H^1 \text{H}, 13C^13 \text{C} NMR, DEPT-135, and HRMS for structural validation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound-based polymers?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1 \text{H} and 13C^13 \text{C} with DEPT-135, is essential for identifying sulfone moieties and ring structures. High-resolution mass spectrometry (HRMS) confirms molecular weights, while gas chromatography (GC) with specialized columns (e.g., SSL30) detects volatile byproducts like sulfur dioxide in reaction mixtures .

Q. How are sulfone-containing compounds analyzed in complex matrices, and what extraction protocols minimize interference?

Dual-phase extraction methods, such as 1-chlorobutane for sulfinpyrazone sulfone metabolites followed by sodium hydroxide back-extraction, enhance specificity. For polar metabolites, sequential ethylene dichloride extraction with buffer washing reduces matrix effects, enabling precise quantification via HPLC or GC-MS .

Advanced Research Questions

Q. What mechanistic factors explain divergent product distributions in RRM reactions of dienyl sulfones (e.g., cyclization vs. ring-opening)?

Steric hindrance and chain length critically influence outcomes. For example, dihexenyl sulfone predominantly yields ring-opened products (88%) due to unfavorable steric interactions during cyclization, whereas shorter chains (e.g., dibutenyl sulfone) favor tetracyclic sulfones (97%). Catalyst loading, ethylene pressure, and reaction duration further modulate selectivity .

Q. Why does the reaction between ethylene and sulfur dioxide under CO2_22​ laser irradiation fail to produce tetramthis compound, and what alternative pathways dominate?

Laser-induced reactions favor radical intermediates, leading to 1,3-butadiene and SO2_2 as primary products. The absence of tetramthis compound suggests kinetic preference for diradical recombination over sulfone formation. Computational modeling of transition states and substituent effects could clarify pathway dominance .

Q. How can microkinetic and thermodynamic analyses resolve contradictions in sulfone-derived solid-electrolyte interphase (SEI) performance in lithium-ion batteries?

Sulfones like ethyl vinyl sulfone reduce SEI resistance but face variability in low-temperature stability. Atomic-level thermodynamic simulations (e.g., activation barriers for reduction reactions) and microkinetic modeling of additive decomposition pathways can reconcile discrepancies between experimental and theoretical performance .

Q. What strategies address data inconsistencies in sulfone polymer membrane gas separation studies (e.g., SO2_22​/O2_22​ selectivity)?

P-Δ plots comparing permeability and separation factors across polymer classes (e.g., glassy vs. rubbery membranes) identify structure-property relationships. For instance, poly(ethylene terephthalate) sulfones exhibit lower SO2_2 permeability due to rigid backbones, necessitating copolymerization with flexible monomers to balance selectivity and throughput .

Methodological Guidance for Contradictory Data

  • Experimental Design: Vary substrate chain length, catalyst type, and reaction time systematically to isolate steric/electronic effects (e.g., ’s Schemes 4–6).
  • Data Validation: Cross-validate spectroscopic results with HRMS and GC to rule out impurities (e.g., ’s GC analysis).
  • Computational Integration: Use density functional theory (DFT) to model reaction pathways and compare with experimental product distributions .
  • Evidence Synthesis: Follow frameworks like the EPA’s evidence integration for toxicity studies, emphasizing study confidence, dose-response consistency, and mechanistic plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethylene sulfone
Reactant of Route 2
ethylene sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.